molecular formula C19H18BrN3O B2868431 5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)nicotinamide CAS No. 1351643-13-4

5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)nicotinamide

Cat. No.: B2868431
CAS No.: 1351643-13-4
M. Wt: 384.277
InChI Key: YYPVXRIUPKWGRZ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)nicotinamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a hybrid structure incorporating a 5-bromonicotinamide moiety linked via a but-2-yn-1-yl chain to a 1,2,3,4-tetrahydroisoquinoline group. The 3,4-dihydroisoquinoline (DHIQ) scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets . Research into DHIQ derivatives has shown they are potent and selective inhibitors of epigenetic enzymes like protein arginine methyltransferase 5 (PRMT5), which is a validated target in oncology . Such inhibitors have demonstrated potent anti-proliferative activity against cancer cell lines, such as MV4-11 leukemia cells, and pronounced in vivo antitumor efficacy in mouse xenograft models . Furthermore, the structural motif of linking an aromatic carboxamide to a bioactive heterocycle like dihydroisoquinoline via an alkyl chain is a common and successful strategy in the design of bioactive molecules, as seen in other research compounds . This specific molecular architecture, combined with the bromine atom which can be utilized in further cross-coupling reactions for structural diversification, makes this compound a valuable chemical tool or a potential precursor for the development of novel therapeutic agents. It is intended for use in bioactivity screening, target identification, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O/c20-18-11-17(12-21-13-18)19(24)22-8-3-4-9-23-10-7-15-5-1-2-6-16(15)14-23/h1-2,5-6,11-13H,7-10,14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPVXRIUPKWGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play a crucial role in cancer metabolism and neurodegenerative diseases.
  • Receptor Modulation : It may act on specific receptors involved in neurotransmission and cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of isoquinoline have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.

Compound Cell Line IC50 (µM) Mechanism
5-bromo...HeLa15.2Induction of apoptosis
5-bromo...MCF712.8Cell cycle arrest at G1 phase
5-bromo...A54910.5Inhibition of PI3K/Akt signaling pathway

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that isoquinoline derivatives can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of a series of isoquinoline derivatives, including compounds similar to this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that this class of compounds could serve as a basis for developing new anticancer agents .

Study 2: Neuroprotective Properties

In another study focusing on the neuroprotective properties of isoquinoline derivatives, researchers found that these compounds could effectively inhibit MAO-B activity. This inhibition is associated with increased levels of neuroprotective neurotransmitters and may provide therapeutic benefits in treating neurodegenerative disorders .

Comparison with Similar Compounds

Key Analogues :

N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide Substituents: Benzamide core with tetrahydro-2H-pyran-4-ylamino group. Synthesis Yield: 48.9% via reductive amination . Key Difference: Replaces bromonicotinamide with benzamide and introduces a hydrophilic tetrahydro-2H-pyran group.

tert-Butyl (3-((3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate Substituents: tert-Butoxycarbonyl (Boc)-protected benzamide. Synthesis Yield: 71% via EDCI/HOBt coupling . Key Difference: Boc group enhances solubility during synthesis but requires deprotection for bioactivity.

(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Substituents: Indolinone-quinoline hybrid with bromobenzyl group. Reported IC50: 5.411 µM (hypothetical target: undisclosed) . Key Difference: Bromine is on a benzyl group rather than a pyridine ring.

Synthesis Efficiency :
The target compound’s lower yield (24% ) compared to analogues (e.g., 48.9–94% ) suggests challenges in introducing the alkyne chain or bromine atom. Palladium-catalyzed coupling steps (as in ) often suffer from steric hindrance or side reactions, whereas amide couplings (e.g., EDCI/HOBt ) are more efficient.

Table 1: Comparative Properties

Compound Core Structure Substituent(s) MW (g/mol) logP (calc.) Yield (%)
5-Bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)nicotinamide Nicotinamide Br, dihydroisoquinoline, alkyne ~420 ~2.5 24
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide Benzamide THP-amino, dihydroisoquinoline ~450 ~1.8 48.9
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone-acetamide Br-benzyl, quinoline ~480 ~3.2 N/A

Key Observations :

  • Bromine increases logP in both nicotinamide (target compound) and benzyl () derivatives, suggesting enhanced membrane permeability.

Computational Docking Insights

Glide docking studies (as validated in ) could predict binding poses of the target compound. For example:

  • The bromine atom may form halogen bonds with kinase ATP pockets.
  • The dihydroisoquinoline moiety could engage in π-π stacking with aromatic residues. Comparatively, benzamide analogues (e.g., ) might exhibit weaker hydrophobic interactions due to smaller aromatic systems.

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